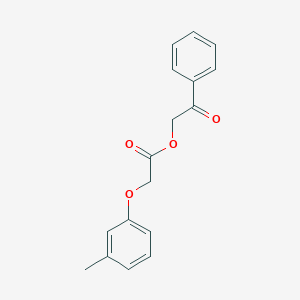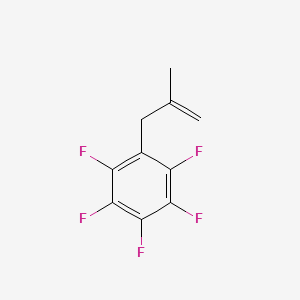
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and an alkyl group attached to the benzene ring makes it a compound of interest in various fields of research and industry. The unique properties imparted by the fluorine atoms, such as increased stability and reactivity, make this compound valuable in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of the alkyl group. One common method is the direct fluorination of benzene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The alkyl group can be introduced through Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction: Compounds with fewer fluorine atoms or reduced alkyl groups.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential use in drug discovery and development due to the bioactive properties imparted by the fluorine atoms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of an alkyl group.
2,3,4,5,6-Pentafluorostyrene: Contains a styrene group instead of an alkyl group.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Contains a different ester group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is unique due to the combination of multiple fluorine atoms and an alkyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
116212-41-0 |
|---|---|
Formule moléculaire |
C10H7F5 |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H7F5/c1-4(2)3-5-6(11)8(13)10(15)9(14)7(5)12/h1,3H2,2H3 |
Clé InChI |
OHUTZKUDJJPITJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


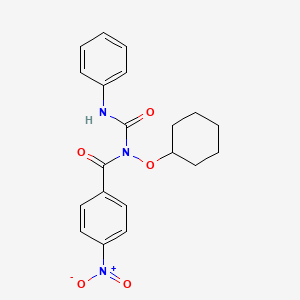
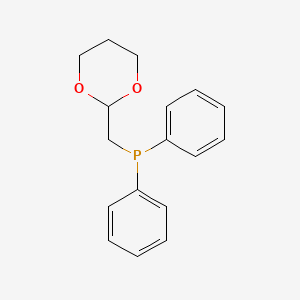
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
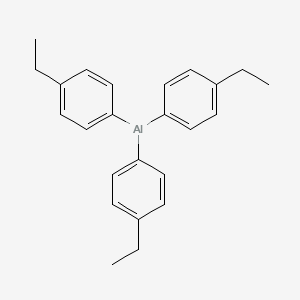
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
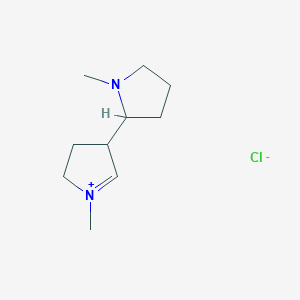
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
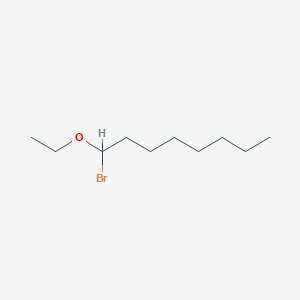
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
